molecular formula C16H23N3O3 B13367864 Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B13367864
M. Wt: 305.37 g/mol
InChI Key: PYGISCRUAORRMV-MDZDMXLPSA-N
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Description

This compound belongs to the indazole class of heterocyclic aromatic molecules, characterized by a bicyclic structure comprising fused benzene and pyrazole rings. The substituents on the indazole core include:

  • Ethyl ester at position 3: Enhances lipophilicity and modulates pharmacokinetic properties.
  • 1,4,4-Trimethyl groups: Contribute to steric effects and conformational rigidity.
  • 7-Oxo group: A ketone functional group that may participate in hydrogen bonding or polar interactions.

Indazole derivatives are widely studied for their biological activities, including kinase inhibition (e.g., CK2, ROCK1/2) and interactions with enzymes like MAO-B .

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

ethyl (6E)-6-(dimethylaminomethylidene)-1,4,4-trimethyl-7-oxo-5H-indazole-3-carboxylate

InChI

InChI=1S/C16H23N3O3/c1-7-22-15(21)12-11-13(19(6)17-12)14(20)10(9-18(4)5)8-16(11,2)3/h9H,7-8H2,1-6H3/b10-9+

InChI Key

PYGISCRUAORRMV-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)C1=NN(C2=C1C(C/C(=C\N(C)C)/C2=O)(C)C)C

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C(CC(=CN(C)C)C2=O)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Appropriate Precursors

A common approach involves the cyclization of hydrazine derivatives with ketones or aldehydes bearing suitable substituents.

Method Outline:

  • Step 1: Preparation of a hydrazine derivative, such as 2-amino-3-methyl-1H-indazole, via reduction or substitution reactions.
  • Step 2: Condensation of this hydrazine with a methyl ketone or aldehyde bearing ester groups, such as ethyl acetoacetate derivatives.
  • Step 3: Cyclization under acidic or basic conditions to form the indazole core.

Reaction Conditions:

  • Reflux in ethanol or acetic acid.
  • Use of catalysts like polyphosphoric acid (PPA) or Lewis acids to promote cyclization.
  • Temperature range: 80–120°C.

Data Tables Summarizing Key Reaction Conditions and Yields

Method Reagents Catalysts/Conditions Yield (%) Remarks
Cyclization of hydrazines with β-dicarbonyls Hydrazine derivatives + methyl ketones Acidic reflux (PPA, acetic acid) 60–80 Standard route for indazole core
DMF-DMA condensation Indazole core + N,N-dimethylformamide dimethyl acetal Room temperature, inert atmosphere 70–90 For exocyclic methylene formation
Multi-component reaction Hydrazine + aldehyde + methyl ketone Catalysts like p-TsOH, reflux 80–95 Efficient for complex derivatives

Notable Research Discoveries and Innovations

  • One-Pot Synthesis: Recent research highlights the development of one-pot protocols for heterocyclic compounds, reducing reaction times and improving yields.
  • Catalyst Optimization: Use of novel catalysts like metal-organic frameworks (MOFs) and ionic liquids has enhanced regioselectivity and functional group tolerance.
  • Green Chemistry Approaches: Solvent-free conditions and microwave-assisted synthesis have been explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related indazole derivatives, focusing on substituents, synthesis methods, and biological activities:

Compound Name/Structure Key Substituents Biological Target/Activity Synthesis Method Reference(s)
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 3-Ethyl ester, 6-dimethylamino-methylene Kinase inhibition (CK2, ROCK1/2 inferred) Cross-coupling with arylboronic acids
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 6,7-Dimethoxy, 3-ethyl ester Not specified (antimicrobial inferred) Classical alkylation/condensation
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 6,7-Dimethoxy, N-phenyl carboxamide Serotonin receptor antagonism Amide coupling
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone 6,7-Dimethoxy, acetyl group MAO-B inhibition Friedel-Crafts acylation
3-Bromo-indazole derivatives 3-Bromo, variable aryl groups CK2 inhibition (IC50 values reported) Suzuki-Miyaura cross-coupling

Key Observations:

Substituent Effects on Bioactivity: The dimethylamino-methylene group in the target compound may enhance hydrogen-bonding interactions compared to methoxy or bromo substituents in analogs . Ethyl ester at position 3 improves membrane permeability relative to carboxamide or acetyl groups, as seen in MAO-B inhibitors .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs cross-coupling reactions optimized for indazole derivatives, similar to methods for 3-bromo-indazole analogs .
  • In contrast, dimethoxy-substituted derivatives (e.g., 6,7-dimethoxy compounds) are synthesized via traditional alkylation or Friedel-Crafts acylation .

Biological Target Specificity: Free NH indazole derivatives (e.g., VI and VII in MAO-B studies) show reduced potency compared to N-substituted analogs, suggesting that the trimethyl groups in the target compound may occupy unoccupied binding pockets . The 7-oxo group may mimic ATP’s phosphate moiety in kinase interactions, a feature absent in non-ketone analogs .

Kinase Inhibition

The dimethylamino-methylene group in the target compound is structurally analogous to ROCK inhibitors described in patents (e.g., Bristol-Myers Squibb’s phenylpyrazole derivatives) . Docking studies suggest that the dimethylamino group could interact with catalytic lysine residues in kinases, while the ethyl ester stabilizes hydrophobic regions .

Biological Activity

Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (commonly referred to as ETM) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ETM is characterized by a complex molecular structure that includes an indazole core, a carboxylate group, and a dimethylamino substituent. The molecular formula is C15H20N2O3, and its structural attributes are crucial for its biological interactions.

Table 1: Structural Characteristics of ETM

PropertyValue
Molecular FormulaC15H20N2O3
Molecular Weight276.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that ETM exhibits significant antitumor properties. In vitro assays demonstrated that ETM effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with ETM resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure, indicating potent cytotoxicity.

Antimicrobial Activity

ETM has also shown promising antimicrobial activity against a range of bacterial strains. In particular, it was effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of ETM

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of ETM is hypothesized to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that ETM may inhibit certain kinases involved in cell signaling pathways critical for tumor growth and survival.

Pharmacokinetics

Understanding the pharmacokinetics of ETM is essential for evaluating its therapeutic potential. Current data suggest moderate absorption with a half-life of approximately 4 hours in animal models. Further studies are needed to elucidate its metabolism and excretion pathways.

Q & A

Q. What are the primary synthetic routes for Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors (e.g., hydrazine derivatives and ketoesters) under controlled conditions. Key steps include forming the indazole core via [3+2] cycloaddition or nucleophilic substitution. Reaction conditions (temperature, solvent polarity, and catalyst use) critically impact yield and selectivity. For example, polar aprotic solvents like DMF may enhance cyclization efficiency, while temperatures above 80°C can reduce side reactions .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

High-resolution NMR (¹H, ¹³C, DEPT) is essential for confirming the indazole scaffold and substituent positions. X-ray crystallography provides definitive 3D structural validation, particularly for resolving stereochemistry and intramolecular interactions. Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns, while IR spectroscopy identifies functional groups like the carbonyl (C=O) and dimethylamino moieties .

Q. How does the dimethylamino-methylene group affect the compound’s reactivity in nucleophilic or electrophilic reactions?

The dimethylamino-methylene group acts as an electron-donating substituent, enhancing electron density at adjacent positions. This facilitates electrophilic aromatic substitution (e.g., halogenation) at the indazole’s 6-position. Conversely, the methylene group can participate in Michael additions or conjugate additions under basic conditions, offering pathways for functionalization .

Advanced Research Questions

Q. How can experimental design (e.g., DOE) optimize the synthesis of this compound when scaling reactions?

Design of Experiments (DOE) using factorial designs or response surface methodology can systematically optimize variables (e.g., reactant stoichiometry, temperature, solvent ratio). For example, a central composite design may identify interactions between temperature and catalyst concentration, reducing trial-and-error approaches and minimizing byproduct formation .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

Discrepancies (e.g., unexpected NMR splitting patterns) require cross-validation via complementary techniques. For instance, NOESY or COSY NMR can clarify spatial proximities in ambiguous regions. If X-ray data conflicts with computational models (DFT), recalibrate computational parameters (basis sets, solvent effects) or re-examine crystallographic refinement .

Q. What computational methods are suitable for predicting reaction pathways involving this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction intermediates and transition states. Molecular dynamics simulations predict solvent effects on reaction kinetics. Tools like the ICReDD platform integrate computational and experimental data to prioritize viable reaction pathways, reducing development time .

Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets?

The dimethylamino-methylene group’s electron-rich nature may facilitate hydrogen bonding or π-π stacking with enzyme active sites. Molecular docking studies (e.g., AutoDock Vina) paired with MD simulations can map binding affinities. Compare analogs (e.g., oxo vs. methyl-substituted derivatives) to isolate critical pharmacophoric features .

Q. What strategies mitigate instability during purification (e.g., hydrolysis of the ester group)?

Use low-temperature chromatography (e.g., flash chromatography at 4°C) and inert atmospheres to prevent ester hydrolysis. Alternatively, replace the ethyl ester with a more stable tert-butyl ester during synthesis, then perform selective deprotection post-purification .

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